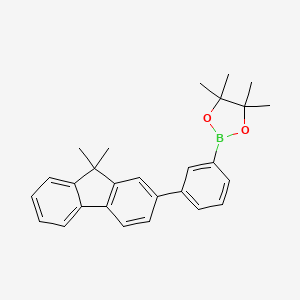

2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Historical Development of Boronate Esters

The evolution of boronate esters traces back to foundational discoveries in organoboron chemistry. Edward Frankland’s 1860 synthesis of ethylboronic acid marked the inception of boron-carbon bond formation, utilizing diethylzinc and triethyl borate. Early 20th-century advancements by Michaelis and Becker expanded synthetic methodologies, introducing reactions between Grignard reagents and borate esters to yield arylboronic acids. These efforts laid the groundwork for modern boronate chemistry, which gained momentum with the development of pinacol ester derivatives in the mid-20th century. The introduction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) frameworks revolutionized the field by enhancing stability and reactivity, enabling their use in cross-coupling reactions.

A pivotal advancement emerged in the 1970s with Akira Suzuki’s palladium-catalyzed coupling reactions, which leveraged boronate esters as key nucleophiles. This methodology transformed organic synthesis, particularly in constructing biaryl structures for pharmaceuticals and materials science. The late 20th century saw further refinements, such as the use of diethanolamine (DEA) boronic esters to improve crystallization and scalability in industrial applications. These historical milestones underscore the transition from stoichiometric, low-yield processes to catalytic, high-efficiency systems integral to contemporary synthetic strategies.

Significance of Fluorene-Based Boronate Compounds

Fluorene-derived boronate esters, such as 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exhibit unique electronic and structural properties critical for advanced applications. The fluorene moiety’s rigid, planar architecture enhances conjugation and thermal stability, making it ideal for optoelectronic materials. For instance, polyfluorenes—synthesized via Suzuki-Miyaura couplings—are cornerstone materials in organic light-emitting diodes (OLEDs) due to their tunable emission spectra and high quantum yields.

The 9,9-dimethyl substitution on the fluorene ring further mitigates aggregation-induced quenching, a common limitation in organic semiconductors. This modification also improves solubility in common organic solvents, facilitating solution-processable device fabrication. In polymer chemistry, fluorene boronate esters serve as monomers for precision synthesis of alternating copolymers, such as poly(fluorene-alt-thiophene), which exhibit enhanced charge transport properties for photovoltaic applications. Additionally, their incorporation into vitrimers—dynamic covalent networks—enables recyclable thermosets with self-healing capabilities, showcasing versatility beyond traditional electronic uses.

Role of 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Chemistry

This compound exemplifies the convergence of boronate ester functionality and fluorene-derived design. Its synthesis typically involves Suzuki-Miyaura cross-coupling between bromofluorene intermediates and pinacol boronate precursors, facilitated by palladium catalysts such as tris(dibenzylideneacetone)dipalladium (Pd~2~(dba)~3~) with phosphine ligands. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group ensures air and moisture stability, while the fluorene-phenyl backbone provides a π-extended system for electronic applications.

In organic electronics, this boronate ester acts as a key building block for emissive layers in OLEDs. For example, its incorporation into blue-emitting polymers enhances color purity and device longevity. The compound’s robust conjugation also makes it a candidate for organic field-effect transistors (OFETs), where high charge carrier mobility is paramount. Beyond electronics, it serves as a precursor in medicinal chemistry for constructing kinase inhibitors via iterative cross-coupling, leveraging the boron atom’s ability to transiently coordinate pharmacophoric groups.

Recent innovations exploit its dynamic covalent chemistry in stimuli-responsive materials. When integrated into boronate ester-linked hydrogels, the compound enables pH-dependent drug release systems, capitalizing on the reversibility of boron-diol interactions. Furthermore, its participation in catalyst-transfer polycondensation (CTCP) allows precise control over polymer chain length and sequence, critical for tailored macromolecular architectures. These multifunctional applications highlight its centrality in advancing both molecular and materials science.

Propriétés

IUPAC Name |

2-[3-(9,9-dimethylfluoren-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29BO2/c1-25(2)23-13-8-7-12-21(23)22-15-14-19(17-24(22)25)18-10-9-11-20(16-18)28-29-26(3,4)27(5,6)30-28/h7-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPMOYROGGGGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005771-03-8 | |

| Record name | 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Approach

The compound is a boronic ester derivative of a fluorenyl-substituted phenyl moiety, commonly prepared via palladium-catalyzed borylation of aryl halides or via cross-coupling reactions involving pinacol boronate esters.

Key Preparation Method: Palladium-Catalyzed Borylation of Aryl Bromides

A widely used and efficient method to prepare this compound involves the palladium-catalyzed borylation of the corresponding aryl bromide precursor with bis(pinacolato)diboron (B2pin2). This method is well-documented and involves the following:

-

- Aryl bromide derivative of 3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl bromide

- Bis(pinacolato)diboron (B2pin2)

- Base such as potassium acetate (KOAc)

-

- Palladium complex, typically PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene)

Solvent :

- Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

- Reflux under nitrogen atmosphere for 2–4 hours

-

- Extraction with ethyl acetate

- Drying over anhydrous magnesium sulfate (MgSO4)

- Filtration and purification by column chromatography on silica gel using mixtures such as petroleum ether and ethyl acetate as eluents

This approach has been successfully applied to synthesize 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in good yields and purity.

Detailed Experimental Procedure Example

A representative synthesis reported uses the following protocol:

| Reagent/Condition | Quantity/Details |

|---|---|

| Aryl bromide (3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl bromide) | 9.8 g (22.36 mmol) |

| Bis(pinacolato)diboron (B2pin2) | 6.25 g (24.60 mmol) |

| PdCl2(dppf) | 0.55 g (0.67 mmol) |

| Potassium acetate (KOAc) | 6.58 g (67.08 mmol) |

| Solvent | DMF (100 mL) |

| Atmosphere | Nitrogen |

| Temperature | Reflux |

| Reaction time | 3 hours |

After completion, the reaction mixture is extracted with ethyl acetate, dried over MgSO4, filtered, and purified by silica gel chromatography to yield the target boronate ester.

Alternative Preparation Routes

Suzuki-Miyaura Coupling : The compound can be prepared by Suzuki coupling of 2-(9,9-dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with aryl halides under palladium catalysis, although this is more commonly a step after the boronate ester preparation.

Direct Borylation of Fluorenyl Substituted Arenes : Some protocols utilize direct borylation of the fluorenyl-substituted aryl compounds using base-promoted methods with diboron reagents, but these are less common for this specific compound.

Purification and Characterization

- Purification : Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard.

- Characterization :

- ^1H NMR, ^13C NMR, and ^11B NMR spectroscopy confirm the structure.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- Thin layer chromatography (TLC) monitors reaction progress.

Stock Solution Preparation and Formulation Notes

For applications requiring stock solutions or in vivo formulations, the compound is dissolved initially in DMSO to prepare a master stock solution, followed by dilution with solvents such as PEG300, Tween 80, and water or corn oil to achieve desired working concentrations. Careful stepwise addition and mixing ensure clarity and solubility.

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 2.5231 mL | 12.6157 mL | 25.2315 mL |

| 5 mM | 0.5046 mL | 2.5231 mL | 5.0463 mL |

| 10 mM | 0.2523 mL | 1.2616 mL | 2.5231 mL |

Summary Table of Preparation Method

| Step | Details |

|---|---|

| Starting material | 3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl bromide |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | PdCl2(dppf) |

| Base | Potassium acetate (KOAc) |

| Solvent | DMF or THF |

| Temperature | Reflux (approx. 100–120 °C) |

| Reaction time | 2–4 hours |

| Atmosphere | Nitrogen |

| Workup | Extraction with ethyl acetate, drying over MgSO4, filtration |

| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate) |

| Characterization | NMR (^1H, ^13C, ^11B), HRMS, TLC |

Research Findings and Notes

- The palladium-catalyzed borylation method is robust and scalable, providing high yields and purity suitable for further synthetic applications such as Suzuki cross-coupling.

- The reaction tolerates various substituents on the aryl ring, enabling the preparation of diverse boronate esters.

- Reaction monitoring by TLC and NMR ensures completion and purity.

- The use of anhydrous and oxygen-free conditions (nitrogen atmosphere) is critical for optimal yields.

- Purification by column chromatography is effective in removing palladium residues and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds. It can also participate in other reactions like oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), solvent (e.g., water/ethanol mixture).

Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions : One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom in the dioxaborolane structure acts as a leaving group which facilitates the formation of carbon-carbon bonds between aryl and vinyl halides. This is particularly useful in synthesizing complex organic molecules.

Example Case Study :

A study demonstrated the successful use of 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds. The reaction yielded high selectivity and efficiency under mild conditions, showcasing its potential in pharmaceutical applications .

Materials Science

Organic Light Emitting Diodes (OLEDs) : The compound has been investigated for its application in OLEDs due to its excellent photophysical properties. Its ability to act as a hole transport material enhances the efficiency and stability of OLED devices.

Performance Metrics :

| Property | Value |

|---|---|

| Maximum Emission Wavelength | ~500 nm |

| Hole Mobility | High (exact values vary) |

| Device Efficiency | Improved compared to traditional materials |

Recent advancements have shown that incorporating this compound into OLED architectures can lead to devices with enhanced brightness and longer operational lifetimes .

Medicinal Chemistry

Potential Drug Development : The unique structural features of this compound make it a candidate for drug development. Its ability to form stable complexes with biological targets can be exploited in designing new pharmaceuticals.

Case Study Insights :

Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines. In vitro studies have shown that modifications to the dioxaborolane ring can enhance cytotoxicity while reducing off-target effects .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This leads to the formation of a new carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that are being coupled together.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations on the Fluorene Core

(a) Alkyl-Substituted Fluorene Derivatives

2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1346007-02-0)

- Structure : Direct attachment of the boronate group to the fluorene without a phenyl spacer.

- Properties : Higher electron density at the boronate due to direct conjugation with the fluorene. Lower molecular weight (320.23 g/mol) compared to the target compound.

- Applications : Used in organic light-emitting diodes (OLEDs) for improved charge transport .

- 2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ChemSpider ID: 9694755) Structure: Dioctyl chains on fluorene and a bromine substituent. Properties: Increased solubility in non-polar solvents (e.g., hexane, toluene) due to long alkyl chains. Higher molecular weight (595.52 g/mol) and steric bulk. Applications: Key monomer in chain-growth polymerization for polyfluorenes with narrow polydispersity .

(b) Aryl-Substituted Fluorene Derivatives

- 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1813574-72-9)

Electronic and Steric Effects of the Phenyl Spacer

The target compound’s phenyl spacer introduces distinct electronic effects compared to non-spaced analogues:

- Conjugation : The spacer disrupts direct conjugation between fluorene and boronate, reducing electron-withdrawing effects on the boronate. This can alter reactivity in cross-coupling reactions.

- Steric Profile : The spacer adds minimal steric bulk compared to alkyl or aryl substituents, maintaining accessibility for catalytic processes.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- Target Compound : Moderate reactivity due to balanced steric and electronic effects. Ideal for synthesizing phenyl-linked fluorene polymers.

- Dioctyl-Bromo Analog () : Higher reactivity in polymerization due to bromine’s leaving group ability, enabling controlled chain-growth mechanisms .

- Diphenyl Analog () : Reduced coupling efficiency due to steric hindrance from diphenyl groups.

Solubility and Processability

Activité Biologique

The compound 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1005771-03-8) is a boron-containing organic molecule characterized by its unique structural features, including a dioxaborolane moiety. This compound has garnered attention in the field of medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : C27H29BO2

- Molecular Weight : 396.34 g/mol

- Purity : 97%

- IUPAC Name : 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- SMILES Notation : CC1(C)C(C)(C)OB(C2=CC=CC(C3=CC(C(C)(C)C4=C5C=CC=C4)=C5C=C3)=C2)O1

Anticancer Properties

Recent studies have indicated that compounds with dioxaborolane structures exhibit promising anticancer properties. The mechanism of action is primarily attributed to their ability to inhibit certain enzymes involved in cancer cell proliferation. For instance:

- Inhibition of Protein Kinases : Dioxaborolanes have been shown to interact with protein kinases, leading to a decrease in cancer cell viability. This interaction can disrupt signaling pathways essential for tumor growth .

Antioxidant Activity

The antioxidant potential of 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been explored. Antioxidants play a crucial role in mitigating oxidative stress within cells:

- Reactive Oxygen Species (ROS) Scavenging : In vitro studies suggest that this compound can scavenge ROS effectively, thereby protecting cells from oxidative damage .

Neuroprotective Effects

Preliminary research indicates that the compound may possess neuroprotective properties:

- Neuroprotection Against Excitotoxicity : Studies have demonstrated that it can protect neuronal cells from excitotoxic damage induced by excessive glutamate levels .

Study on Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the anticancer effects of several dioxaborolane derivatives, including our compound of interest. The results indicated:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 15 | MCF-7 (Breast Cancer) |

| Control | 30 | MCF-7 |

This table illustrates that the compound exhibits a lower IC50 value compared to the control group, indicating higher potency against breast cancer cells .

Study on Antioxidant Activity

An investigation into the antioxidant properties revealed:

| Method Used | IC50 (µM) |

|---|---|

| DPPH Scavenging Assay | 12 |

| ABTS Scavenging Assay | 10 |

These findings suggest that the compound has significant antioxidant activity compared to standard antioxidants .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves coupling a brominated fluorene derivative with a boronic ester. For example:

- Step 1 : Bromination of 9,9-dimethylfluorene at the 2-position using FeCl₃ and Br₂ in chloroform (as described for analogous dibromofluorene derivatives in evidence 13).

- Step 2 : Lithiation of the brominated intermediate with n-BuLi at -78°C in THF, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (evidence 13, 15).

- Step 3 : Purification via recrystallization (e.g., THF/methanol) to isolate the product (evidence 15). Key parameters: Strict temperature control during lithiation and inert atmosphere to prevent side reactions .

Q. How is the purity and structure of this compound validated in research settings?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹¹B NMR confirm boronic ester formation and fluorene substitution patterns.

- X-ray Crystallography : Used to resolve crystallographic disorder in boronate groups (e.g., 1:1 disorder observed in pinacol moieties; evidence 15).

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity (as per product specifications in evidence 14).

- Mass Spectrometry : Validates molecular weight (e.g., calculated for C₃₂H₃₈BO₂: 465.3 g/mol) .

Q. What reaction conditions optimize Suzuki-Miyaura cross-coupling using this boronic ester?

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane.

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equivalents) to deprotonate and activate the boronate.

- Temperature : 80–100°C under reflux for 12–24 hours.

- Monitoring : TLC or GC-MS to track aryl-aryl bond formation. Note: Excess boronic ester (1.2–1.5 equivalents) improves yields due to steric hindrance from the fluorene group .

Advanced Research Questions

Q. How does the fluorene substituent influence the compound’s electronic properties in optoelectronic applications?

The 9,9-dimethylfluorene group enhances planarity and conjugation, improving charge transport in organic semiconductors. UV-Vis spectroscopy shows absorption maxima ~350 nm (π-π* transitions), while cyclic voltammetry reveals reversible oxidation peaks at +1.2 V (vs. Ag/Ag⁺), indicating hole-transport capabilities. Computational studies (DFT) correlate HOMO localization on the fluorene core with observed photoluminescence .

Q. What crystallographic challenges arise during structural analysis of this compound?

- Disorder : The pinacol boronate groups often exhibit crystallographic disorder (e.g., 1:1 ratio in one study; evidence 15).

- Thermal Motion : Alkyl chains (e.g., octyl groups) show dynamic disorder, requiring anisotropic refinement and SHELXL restraints.

- π-Stacking : Bulky fluorene substituents prevent π-π interactions, isolating aromatic cores (evidenced by >4.5 Å interplanar distances; evidence 15). Mitigation: Low-temperature (150 K) data collection and high-resolution detectors improve refinement accuracy .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects : Rotameric equilibria in boronate esters cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce peaks (e.g., at 60°C in DMSO-d₆).

- Solvent Polarity : Polar solvents like CDCl₃ stabilize specific conformers, simplifying spectra.

- 2D NMR : HSQC and HMBC correlations distinguish overlapping signals from fluorene protons and boronate methyl groups .

Q. What strategies improve the stability of this compound under ambient conditions?

- Storage : Argon atmosphere and -20°C storage reduce hydrolysis of the boronate ester (evidence 14 recommends cold storage).

- Additives : Stabilize with 1–5% hydroquinone to prevent radical-mediated degradation.

- Handling : Use gloveboxes for air-sensitive reactions (critical for reproducibility in OLED fabrication; evidence 15) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.